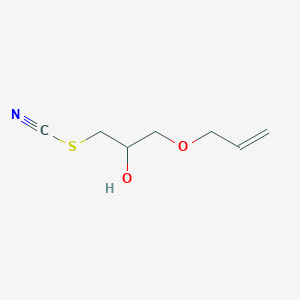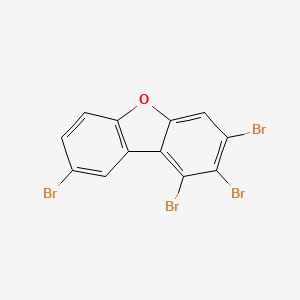
3-Iodosylprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodosylprop-1-ene is an organic compound with the molecular formula C3H5IO It is a derivative of propene, where an iodine atom is attached to the first carbon and an oxo group is attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodosylprop-1-ene typically involves the iodination of propene followed by oxidation. One common method is the reaction of propene with iodine monochloride (ICl) to form 3-iodoprop-1-ene, which is then oxidized using an oxidizing agent such as hydrogen peroxide (H2O2) or a peracid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where propene is reacted with iodine and an oxidizing agent in a controlled environment. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Iodosylprop-1-ene undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form 3-iodoprop-1-ene.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Higher oxidation state compounds such as 3-iodoprop-1-ene oxide.
Reduction: 3-iodoprop-1-ene.
Substitution: Compounds with different functional groups replacing the iodine atom.
Scientific Research Applications
3-Iodosylprop-1-ene has several applications in scientific research, including:
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Iodosylprop-1-ene involves its ability to act as an electrophile due to the presence of the iodine atom and the oxo group. It can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
3-Iodoprop-1-ene: Similar structure but lacks the oxo group.
3-Bromoprop-1-ene: Similar structure with bromine instead of iodine.
3-Chloroprop-1-ene: Similar structure with chlorine instead of iodine.
Comparison: 3-Iodosylprop-1-ene is unique due to the presence of both iodine and an oxo group, which imparts distinct reactivity and properties compared to its analogs. The iodine atom makes it a good electrophile, while the oxo group provides additional sites for chemical reactions.
Properties
CAS No. |
189572-44-9 |
|---|---|
Molecular Formula |
C3H5IO |
Molecular Weight |
183.98 g/mol |
IUPAC Name |
3-iodosylprop-1-ene |
InChI |
InChI=1S/C3H5IO/c1-2-3-4-5/h2H,1,3H2 |
InChI Key |
KRYADCUDGHORES-UHFFFAOYSA-N |
Canonical SMILES |
C=CCI=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)
![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)

![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)
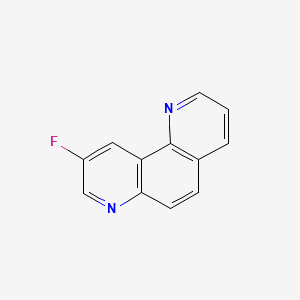
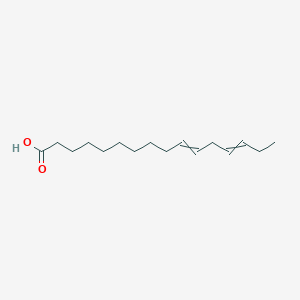
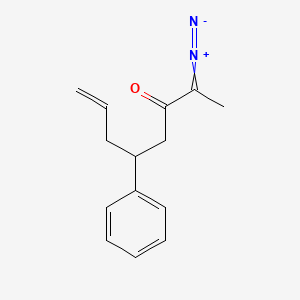
![3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine](/img/structure/B12570828.png)
![2,3-Dioxabicyclo[2.1.1]hexane](/img/structure/B12570836.png)
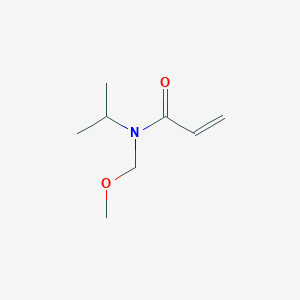
![4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12570854.png)
![2-Butynoic acid, 4-[(methoxycarbonyl)oxy]-, methyl ester](/img/structure/B12570858.png)
